2-(Ethylamino)-4-nitrobenzenesulfonamide
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Overview
Description
2-(Ethylamino)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylamino group attached to a benzene ring, which also contains a nitro group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-nitrobenzenesulfonamide typically involves the nitration of ethylaminobenzenesulfonamide. The process begins with the sulfonation of ethylaminobenzene to form ethylaminobenzenesulfonamide. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethylamino group can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-(Ethylamino)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the ethylamino group.
Scientific Research Applications
2-(Ethylamino)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4-nitrobenzenesulfonamide is primarily related to its ability to interfere with bacterial cell metabolism. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial cell division and ultimately, cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with a similar mechanism of action but different substituents on the benzene ring.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in the treatment of various bacterial infections.
Uniqueness
2-(Ethylamino)-4-nitrobenzenesulfonamide is unique due to the presence of both an ethylamino group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11N3O4S |
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Molecular Weight |
245.26 g/mol |
IUPAC Name |
2-(ethylamino)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c1-2-10-7-5-6(11(12)13)3-4-8(7)16(9,14)15/h3-5,10H,2H2,1H3,(H2,9,14,15) |
InChI Key |
VATLJYLALKQPFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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